Dimethyl-(3-phenyl-isoxazol-5-yl)-amine
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Overview
Description
Dimethyl-(3-phenyl-isoxazol-5-yl)-amine is a chemical compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of a dimethylamino group attached to the 3-phenyl-isoxazol-5-yl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dimethyl-(3-phenyl-isoxazol-5-yl)-amine typically involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes. One common method is the [3+2] cycloaddition of arylnitrile oxides with propargyl-substituted dihydroisoindolin-1-one, catalyzed by copper(I) iodide (CuI) or silver carbonate (Ag2CO3) . The reaction proceeds under mild conditions and yields the desired isoxazole derivative in good yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Dimethyl-(3-phenyl-isoxazol-5-yl)-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable base.
Major Products Formed
Oxidation: The major products formed are typically oxidized derivatives of the isoxazole ring.
Reduction: The major products are reduced forms of the compound, such as amines or alcohols.
Substitution: The major products are substituted isoxazole derivatives with different functional groups.
Scientific Research Applications
Chemistry: The compound serves as a building block for the synthesis of more complex molecules and is used in the development of new synthetic methodologies.
Medicine: The compound has shown potential as a lead compound for the development of new therapeutic agents targeting various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of dimethyl-(3-phenyl-isoxazol-5-yl)-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
3-(3-phenyl-isoxazol-5-yl)quinazolinone derivatives: These compounds have shown antineoplastic activity and are structurally related to dimethyl-(3-phenyl-isoxazol-5-yl)-amine.
1-(3-phenyl-isoxazol-5-yl)cyclohexane-1,2-diol: This compound is another isoxazole derivative with different functional groups and biological activities.
Uniqueness
This compound is unique due to its specific structural features, such as the presence of the dimethylamino group and the isoxazole ring. These features contribute to its distinct chemical reactivity and biological activities, making it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C11H12N2O |
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Molecular Weight |
188.23 g/mol |
IUPAC Name |
N,N-dimethyl-3-phenyl-1,2-oxazol-5-amine |
InChI |
InChI=1S/C11H12N2O/c1-13(2)11-8-10(12-14-11)9-6-4-3-5-7-9/h3-8H,1-2H3 |
InChI Key |
VREYWUZREGFJHX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC(=NO1)C2=CC=CC=C2 |
Origin of Product |
United States |
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